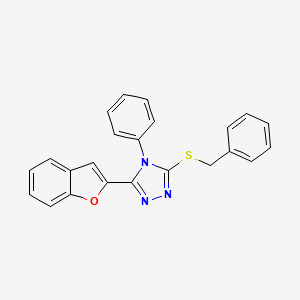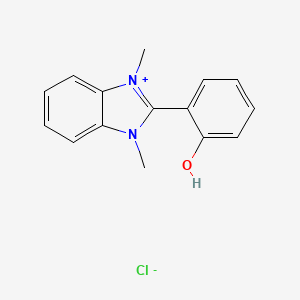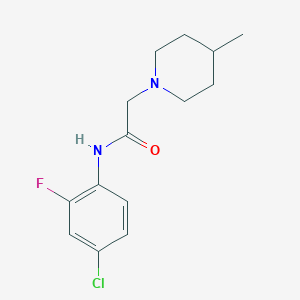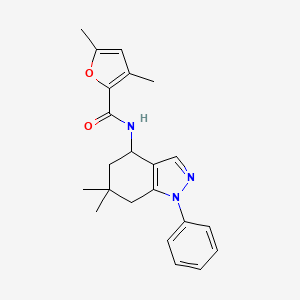
3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole, also known as BFT, is a chemical compound that has gained interest in the scientific community due to its potential applications in medicine and biology. BFT belongs to the class of triazole compounds, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has also been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin. This inhibition can lead to a decrease in skin pigmentation.
Biochemical and Physiological Effects:
3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function. 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has also been found to exhibit anti-microbial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole can be easily synthesized using simple reaction conditions and can be purified using standard methods. However, 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole also has some limitations for lab experiments, including its low water solubility and potential toxicity at high concentrations. Careful consideration should be given to the concentration and exposure time of 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole in lab experiments.
Future Directions
There are several future directions for the study of 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole. One direction is the development of new drugs based on the structure of 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole. 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole can serve as a lead compound for the development of new drugs with improved pharmacological properties. Another direction is the study of the mechanism of action of 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole. Further research is needed to fully understand the biochemical and physiological effects of 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole. Finally, the study of 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole in vivo is needed to determine its efficacy and safety in animal models.
Synthesis Methods
The synthesis of 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole involves the reaction between 2-phenyl-1H-benzo[d]imidazole-5-thiol and 3-benzyl-4-phenyl-1H-1,2,4-triazole in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole as a solid product. The purity and yield of 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole can be improved by using different reaction conditions and purification methods.
Scientific Research Applications
3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has been studied extensively for its potential applications in medicine and biology. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. 3-(1-benzofuran-2-yl)-5-(benzylthio)-4-phenyl-4H-1,2,4-triazole has been used as a lead compound in the development of new drugs and has shown promising results in preclinical studies.
properties
IUPAC Name |
3-(1-benzofuran-2-yl)-5-benzylsulfanyl-4-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3OS/c1-3-9-17(10-4-1)16-28-23-25-24-22(26(23)19-12-5-2-6-13-19)21-15-18-11-7-8-14-20(18)27-21/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCSISJESKOJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2-pyridinylthio)acetamide trifluoroacetate](/img/structure/B4980862.png)

![N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-hydroxybenzohydrazide](/img/structure/B4980882.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(2-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4980886.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-ethylphenyl)ethanediamide]](/img/structure/B4980894.png)
![N-(3-acetylphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4980898.png)

![2-[(4-methoxybenzoyl)amino]-N-{2-methyl-1-[(4-methyl-1-piperazinyl)carbonyl]propyl}benzamide](/img/structure/B4980918.png)
![4-(2-fluorophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4980927.png)
![N~1~-cyclopentyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4980930.png)
![1-[2-(allyloxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B4980932.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4980936.png)